molecular formula C4H2ClNOS B112722 2-Chloro-4-formylthiazole CAS No. 5198-79-8

2-Chloro-4-formylthiazole

Cat. No. B112722
CAS RN: 5198-79-8
M. Wt: 147.58 g/mol
InChI Key: JGIIXKZUXXDKOO-UHFFFAOYSA-N
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Description

2-Chloro-4-formylthiazole is a chemical compound with the empirical formula C4H2ClNOS. It has a molecular weight of 147.58 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-formylthiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has a chlorine atom and a formyl group attached to the thiazole ring .


Physical And Chemical Properties Analysis

2-Chloro-4-formylthiazole is a solid substance . It has a molecular weight of 147.58 .

Scientific Research Applications

Application in Dye Synthesis

2-Chloro-4-formylthiazole has been utilized in the synthesis of disperse dyes. For instance, dyes derived from 2-amino-4-chloro-5-formylthiazole, coupled with pyridone and resorcinol, have shown good absorption and fastness properties on polyester fabrics, yielding shades of brown and purple (Yusuf Y. Lams et al., 2014). Similarly, long-wavelength absorbing azo dyes have been prepared using 2-amino-4-chloro-5-formylthiazole, showcasing significant bathochromic shifts and moderate photochemical stability (K. Bello, 1995).

Corrosion Inhibition

3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, a derivative of 2-chloro-4-formylthiazole, has been studied as a corrosion inhibitor for mild steel in acidic media. The compound exhibited high inhibition efficiency, especially in hydrochloric acid, and followed Langmuir's adsorption isotherm (M. Lagrenée et al., 2002).

Antimicrobial and Antitumor Activity

Compounds derived from 1,2,3-dithiazoles, including those related to 2-chloro-4-formylthiazole, have been synthesized and evaluated for their antimicrobial and antitumor activities. Some of these derivatives displayed significant activity against certain bacterial and fungal strains, as well as antiproliferative effects on human cell lines (L. Konstantinova et al., 2009).

Synthesis of Key Intermediates

The synthesis of key intermediates for pharmaceutical applications, such as Cefditoren Pivoxil, has been achieved using 4-Methyl-5-formylthiazole, closely related to 2-chloro-4-formylthiazole. This process involves steps like bromination, condensation, diazotization-reduction, and oxidation, demonstrating the compound's utility in complex synthetic pathways (Su Wei-ke, 2009).

Analysis of Tautomerism

The study of tautomerism in 1, 2, 4-triazoles, which are structurally related to 2-chloro-4-formylthiazole, has provided insights into the behavior of these compounds. The research explored the predominant tautomeric forms of these compounds and their relation to substituent effects, contributing to a deeper understanding of their chemical properties (S. Kubota & M. Uda, 1975).

Safety And Hazards

The safety information available indicates that 2-Chloro-4-formylthiazole may be harmful if swallowed and may cause an allergic skin reaction . It is classified as Acute Tox. 4 Oral - Skin Sens. 1 .

Future Directions

While specific future directions for 2-Chloro-4-formylthiazole are not mentioned in the available resources, thiazoles in general are an active area of research due to their wide range of biological activities . Researchers are continually synthesizing new thiazole derivatives and evaluating their biological activities .

properties

IUPAC Name

2-chloro-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIIXKZUXXDKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650250
Record name 2-Chloro-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-formylthiazole

CAS RN

5198-79-8
Record name 2-Chloro-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,3-thiazole-4-carboxaldehyde
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